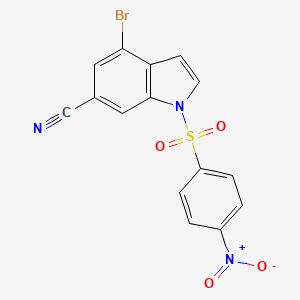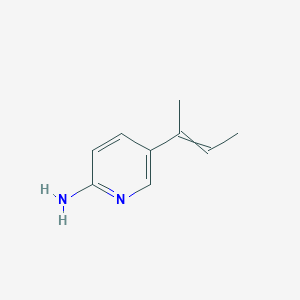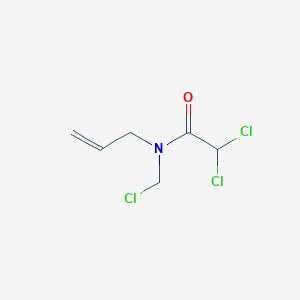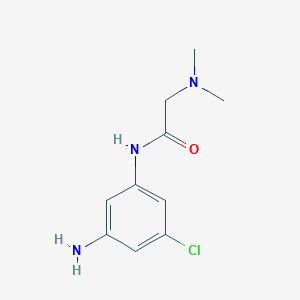
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromine atom, a nitrophenyl group, a sulfonyl group, and a carbonitrile group attached to the indole core, making it a molecule of interest in various fields of research.
Vorbereitungsmethoden
One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a series of reactions to introduce the desired functional groups . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, potentially altering the compound’s biological activity.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation.
Major Products: The products formed depend on the specific reactions and conditions used.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind with high affinity to various receptors, potentially modulating their activity. The presence of the nitrophenyl and sulfonyl groups may enhance its binding properties and influence its biological effects . Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile can be compared with other indole derivatives, such as:
4-bromo-1-(4-methylphenyl)sulfonylindole-6-carbonitrile: Similar structure but with a methyl group instead of a nitro group, potentially altering its biological activity.
4-bromo-1-(4-chlorophenyl)sulfonylindole-6-carbonitrile: Contains a chlorine atom instead of a nitro group, which may affect its reactivity and applications.
4-bromo-1-(4-fluorophenyl)sulfonylindole-6-carbonitrile: Features a fluorine atom, which can influence its chemical properties and interactions.
These comparisons highlight the uniqueness of this compound, particularly its potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C15H8BrN3O4S |
|---|---|
Molekulargewicht |
406.2 g/mol |
IUPAC-Name |
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile |
InChI |
InChI=1S/C15H8BrN3O4S/c16-14-7-10(9-17)8-15-13(14)5-6-18(15)24(22,23)12-3-1-11(2-4-12)19(20)21/h1-8H |
InChI-Schlüssel |
BPGUJRVGJUSETC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=CC3=C2C=C(C=C3Br)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol](/img/structure/B8586607.png)
![6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B8586622.png)
![2-Methylpyrido[3,4-b]pyrazin-3(4H)-one](/img/structure/B8586629.png)



![3-Isopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B8586665.png)



![N-[(tert-Butylcarbamoyl)oxy]acetamide](/img/structure/B8586681.png)



